1H-Indole, 7-methyl-3-(4-piperidinyl)- basic properties
1H-Indole, 7-methyl-3-(4-piperidinyl)- basic properties
An In-depth Technical Guide to 1H-Indole, 7-methyl-3-(4-piperidinyl)-
Authored by: A Senior Application Scientist
Publication Date: March 15, 2026
Abstract
This technical guide provides a comprehensive analysis of the fundamental properties of 1H-Indole, 7-methyl-3-(4-piperidinyl)-, a heterocyclic compound of significant interest in medicinal chemistry. This document delineates its physicochemical characteristics, predicted pharmacological profile, plausible synthetic routes, and analytical characterization. Furthermore, it explores its likely metabolic pathways and toxicological considerations. The insights presented herein are curated for researchers, scientists, and professionals engaged in drug discovery and development, offering a foundational understanding of this promising molecular scaffold.
Introduction
The indole nucleus is a ubiquitous motif in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions have cemented its status as a privileged scaffold in drug design. When functionalized with a piperidine ring, a common feature in centrally active agents, the resulting hybrid molecule often exhibits intriguing pharmacological activities.[3] This guide focuses on a specific derivative, 1H-Indole, 7-methyl-3-(4-piperidinyl)-, which combines the 7-methylindole core with a 4-substituted piperidine. The strategic placement of the methyl group at the 7-position can influence the molecule's lipophilicity, metabolic stability, and steric interactions with biological targets.[4] This document aims to provide a detailed exposition of the core properties of this compound, drawing upon data from closely related analogs to build a predictive but scientifically grounded profile.
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. While experimental data for 1H-Indole, 7-methyl-3-(4-piperidinyl)- is not extensively published, a reliable profile can be extrapolated from structurally similar molecules. The data presented below is a synthesis of information from related compounds such as 7-methylindole and various 3-(piperidinyl)indoles.[4][5]
| Property | Predicted Value | Rationale / Comments |
| Molecular Formula | C₁₄H₁₈N₂ | Calculated from the chemical structure. |
| Molecular Weight | 214.31 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Typical for indole derivatives.[6] |
| Melting Point | ~130-150 °C | Estimated based on related structures.[5][7] |
| Boiling Point | > 350 °C | Estimated based on related structures.[5] |
| logP | ~2.5 - 3.5 | The methyl group increases lipophilicity compared to the unsubstituted indole.[4] |
| pKa (basic) | ~9.5 - 10.5 | Attributed to the piperidine nitrogen.[5] |
| pKa (acidic) | ~16-17 | Attributed to the indole N-H proton. |
| Solubility | Soluble in organic solvents like DMSO, methanol, and chloroform. Low solubility in water. The hydrochloride salt form would enhance aqueous solubility.[6][8] | General solubility profile for similar indole derivatives. |
Predicted Pharmacological Profile
The 3-(piperidinyl)indole scaffold is a well-established pharmacophore, particularly for targets within the central nervous system. Many derivatives are known to interact with serotonin (5-HT) receptors.[3] For instance, 3-(1-Methyl-4-piperidinyl)-1H-indole has been investigated as a 5-HT6 receptor inhibitor.[6] Given this precedent, it is highly probable that 1H-Indole, 7-methyl-3-(4-piperidinyl)- also modulates serotonergic pathways.
Predicted Mechanism of Action: Serotonin Receptor Modulation
It is hypothesized that 1H-Indole, 7-methyl-3-(4-piperidinyl)- acts as a ligand for one or more serotonin receptor subtypes. The indole moiety can mimic the endogenous ligand serotonin, while the piperidine ring can engage in ionic or hydrogen bonding interactions within the receptor's binding pocket. The 7-methyl group may enhance binding affinity or selectivity through favorable steric and hydrophobic interactions.
Caption: Predicted binding and action at a serotonin receptor.
Broader Biological Potential
The indole scaffold is associated with a wide range of biological activities, including anti-inflammatory, antimicrobial, and antimalarial properties.[2][9][10] Therefore, it is plausible that 1H-Indole, 7-methyl-3-(4-piperidinyl)- could be explored for applications beyond neuroscience.
Synthesis and Chemical Reactivity
Several synthetic strategies can be envisioned for the preparation of 1H-Indole, 7-methyl-3-(4-piperidinyl)-. A common and effective approach involves the Fischer indole synthesis or a palladium-catalyzed cross-coupling reaction. A plausible synthetic workflow is outlined below.
Proposed Synthetic Workflow
A likely synthetic route would involve the reaction of 7-methylindole with a suitably protected 4-piperidone, followed by reduction and deprotection.
Caption: A plausible synthetic route to the target compound.
Chemical Reactivity
The indole ring is electron-rich and susceptible to electrophilic substitution, primarily at the C3 position.[1] However, since the C3 position is already substituted in the target molecule, reactions would likely occur at other positions on the indole nucleus or on the piperidine nitrogen. The piperidine nitrogen is basic and readily undergoes N-alkylation or N-acylation.[7]
Analytical Characterization
The structural elucidation of 1H-Indole, 7-methyl-3-(4-piperidinyl)- would rely on standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Predicted NMR Spectroscopy Data
The following table provides predicted chemical shifts for the key protons and carbons of the molecule, based on data from analogous structures.[11][12]
| ¹H NMR | Predicted δ (ppm) | ¹³C NMR | Predicted δ (ppm) |
| Indole N-H | ~10.5-11.5 (br s) | Indole C2 | ~120-125 |
| Indole H2 | ~7.0-7.2 (s) | Indole C3 | ~115-120 |
| Indole H4, H5, H6 | ~6.8-7.5 (m) | Indole C3a | ~125-130 |
| Piperidine H4 | ~2.8-3.2 (m) | Indole C4 | ~118-122 |
| Piperidine CH₂ (axial & equatorial) | ~1.5-2.2 (m) and ~2.9-3.4 (m) | Indole C5 | ~118-122 |
| Piperidine N-H | ~1.5-2.5 (br s) | Indole C6 | ~110-115 |
| Methyl H | ~2.4-2.6 (s) | Indole C7 | ~128-132 |
| Indole C7a | ~135-140 | ||
| Piperidine C4 | ~30-35 | ||
| Piperidine C3, C5 | ~30-35 | ||
| Piperidine C2, C6 | ~45-50 | ||
| Methyl C | ~15-20 |
Mass Spectrometry
Under electron ionization (EI) mass spectrometry, the molecule is expected to show a prominent molecular ion peak (M⁺) at m/z 214. Characteristic fragmentation patterns would likely involve cleavage of the bond between the indole and piperidine rings, as well as fragmentation of the piperidine ring itself.
Predicted Metabolism and Toxicological Profile
Understanding the metabolic fate and potential toxicity of a new chemical entity is paramount in drug development.
Predicted Metabolic Pathways
The metabolism of 1H-Indole, 7-methyl-3-(4-piperidinyl)- is likely to proceed through phase I and phase II reactions. Phase I metabolism is anticipated to be dominated by oxidation, mediated by cytochrome P450 (CYP) enzymes, particularly the CYP3A4 isoform.[13][14] Key metabolic transformations are predicted to include hydroxylation of the indole ring, oxidation of the 7-methyl group, and N-dealkylation of the piperidine ring if it were substituted.[13][15][16]
Caption: Predicted phase I and phase II metabolic pathways.
Toxicological Considerations
The toxicological profile of 1H-Indole, 7-methyl-3-(4-piperidinyl)- has not been explicitly determined. However, based on safety data for related compounds like 7-methylindole and indole itself, certain precautions should be taken during handling.[4][17] These compounds are known to be irritants, causing skin, eye, and respiratory irritation.[18] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when working with this compound.
Conclusion
1H-Indole, 7-methyl-3-(4-piperidinyl)- represents a promising chemical scaffold with a high likelihood of bioactivity, particularly within the central nervous system. This in-depth technical guide has provided a comprehensive overview of its fundamental properties based on a predictive analysis of its physicochemical characteristics, pharmacological profile, synthesis, and metabolic fate. The insights presented herein should serve as a valuable resource for researchers and drug development professionals, facilitating further investigation into the therapeutic potential of this and related molecules. Future work should focus on the empirical validation of these predicted properties through laboratory synthesis and biological screening.
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